molecular formula C21H25NO4 B1681284 Rotundine CAS No. 10097-84-4

Rotundine

Cat. No. B1681284
CAS RN: 10097-84-4
M. Wt: 355.4 g/mol
InChI Key: AEQDJSLRWYMAQI-KRWDZBQOSA-N
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Description

Synthesis Analysis

Rotundine is mainly produced by artificial synthesis . In 1979, a full synthesis of Tetrahydropalmatine (THP), a racemic form of Rotundine, was achieved . The study on the mechanisms of Rotundine made great progress from 1980 .


Molecular Structure Analysis

The chemical name of Rotundine is (S)-2,3,9,10-tetramethoxy-5,8,13,13a-tetrahydro-6H-dibenzo[a,g]quinolizine . Its molecular formula is C21H25NO4, and the molecular weight is 355.428 .


Physical And Chemical Properties Analysis

Rotundine appears as an off-white solid, odorless, tasteless, and turns yellow under light and heat . It is usually dissolved in chloroform, slightly soluble in ethanol or ether, insoluble in water, and soluble in dilute sulfuric acid . Its melting point is 141–144 °C .

Scientific Research Applications

NMR Chiral Solvating Agent

Rotundine has been identified as an effective chiral solvating agent (CSA) for NMR analysis of racemic carboxylic acids. Its efficiency was compared with that of (S) (-) α-phenylethylamine, showing its utility in determining the enantiomeric composition of carboxylic acids in different solvents (Jiang Xiang-dong & Su Ke-man, 2000).

Pseudopolymorphism in Pharmaceutical Chemistry

Rotundine exhibits pseudopolymorphism, as demonstrated in a study that characterized its anhydrous form and monohydrate. The research explored factors like crystal symmetry, intermolecular arrangements, and hydrogen bonding, contributing to polymorphic phenomena, which are crucial in pharmaceutical chemistry (Shi-ying Yang et al., 2015).

Spectroscopic Analysis and Characterization

Rotundine's properties were extensively analyzed using infrared spectroscopy (IR), normal Raman spectroscopy (NRS), and surface-enhanced Raman spectroscopy (SERS) in a study. These methods, underpinned by density functional theory (DFT), provided comprehensive information on its vibrational peaks, aiding in the understanding of its structure and applications in traditional Chinese medicine (Li Jun-ping et al., 2014).

Metabolic Pathways and Enzyme Interactions

A study focusing on rotundine's metabolism identified CYP2C19, 3A4, and 2D6 as key isoenzymes involved in its O-demethylation. This research, using LC-MS and other advanced techniques, provided insights into rotundine's metabolic pathways and potential interactions with other substances (Chun-zheng Li et al., 2010).

Drug Delivery and Formulation

Research on rotundine involved its encapsulation in polysaccharide granules, examining factors affecting drug release. This study is significant for pharmaceutical sciences, as it provides insights into optimizing drug delivery systems for better therapeutic outcomes (S. Xie et al., 1992).

Safety And Hazards

Rotundine should be handled with care to avoid dust formation . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Rotundine has shown potential in inhibiting the development and progression of colorectal cancer by regulating the expression of prognosis-related genes . This finding could provide new directions for the treatment of colorectal cancer .

properties

IUPAC Name

2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQDJSLRWYMAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864207
Record name Tetrahydropalmatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Tetrahydropalmatine

CAS RN

2934-97-6
Record name (±)-Tetrahydropalmatine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2934-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Corydalis B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002934976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydropalmatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAHYDROPALMATINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78F8583LNQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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